N-[N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide
Description
N-[N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoroethanimidoyl group and a benzenesulfonamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Properties
Molecular Formula |
C16H15F3N2O4S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C16H15F3N2O4S/c1-24-11-8-9-14(25-2)13(10-11)20-15(16(17,18)19)21-26(22,23)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,20,21) |
InChI Key |
MTTSUBMKHXGEQA-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,5-dimethoxyphenylamine: This intermediate is synthesized through the nitration of 2,5-dimethoxyaniline, followed by reduction.
Formation of 2,2,2-trifluoroethanimidoyl chloride: This is achieved by reacting trifluoroacetic anhydride with ammonium chloride.
Coupling Reaction: The final step involves the reaction of 2,5-dimethoxyphenylamine with 2,2,2-trifluoroethanimidoyl chloride in the presence of a base, followed by the addition of benzenesulfonyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography. Additionally, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)benzenesulfonamide: Shares the benzenesulfonamide moiety but lacks the trifluoroethanimidoyl group.
N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide: Contains a pyrrolidinyl group instead of the trifluoroethanimidoyl group.
Uniqueness
N-[N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide is unique due to the presence of the trifluoroethanimidoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring specific interactions with molecular targets, such as enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
